(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE
Overview
Description
The compound (2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE is a complex organic molecule that features a triazinoindole core structure with an ethyl group and an iodophenylmethylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the ethyl group and the iodophenylmethylidene hydrazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound with a bromomethyl group and an ether linkage.
Uniqueness
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE: is unique due to its specific structural features, such as the triazinoindole core and the iodophenylmethylidene hydrazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-N-[(E)-(3-iodophenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN6/c1-2-25-15-9-4-3-8-14(15)16-17(25)21-18(24-22-16)23-20-11-12-6-5-7-13(19)10-12/h3-11H,2H2,1H3,(H,21,23,24)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYUDHYHYETLI-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC(=CC=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC(=CC=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430564 | |
Record name | BAS 00230992 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-32-8 | |
Record name | BAS 00230992 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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